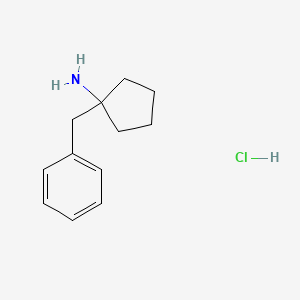

1-Benzylcyclopentylamine hydrochloride

Description

Contextualization within Cyclopentylamine (B150401) and Benzylamine (B48309) Derivatives

1-Benzylcyclopentylamine hydrochloride is structurally derived from its parent amines, cyclopentylamine and benzylamine. Cyclopentylamine is a cyclic aliphatic amine characterized by a five-membered carbon ring attached to an amino group. solubilityofthings.com This structure provides a combination of stability and specific stereochemistry, making it a valuable intermediate in the synthesis of pharmaceuticals and agrochemicals. solubilityofthings.commicrochem.fr Benzylamine, on the other hand, consists of a benzyl (B1604629) group (a benzene (B151609) ring attached to a methylene (B1212753) group) bonded to an amino group. chemicalbook.com It is a common precursor in organic chemistry, utilized in the industrial production of numerous pharmaceuticals, dyes, and polymers. sinocurechem.comchemicalbook.com

The combination of these two parent structures in 1-benzylcyclopentylamine results in a molecule with hybrid properties. It possesses the aliphatic, cyclic nature of cyclopentylamine and the aromatic character of benzylamine. This unique structural combination makes it and its derivatives subjects of interest for creating more complex molecules with specific steric and electronic properties. The amine group in these compounds is nucleophilic, allowing for a wide range of chemical transformations. sinocurechem.com

Below is a comparative table of the physicochemical properties of the parent amines and the free base of the title compound, N-benzylcyclopentanamine.

| Property | Cyclopentylamine | Benzylamine | N-benzylcyclopentanamine |

| IUPAC Name | Cyclopentanamine | Phenylmethanamine | N-benzylcyclopentanamine |

| CAS Number | 1003-03-8 biosynth.com | 100-46-9 biosynth.com | 15205-23-9 nih.gov |

| Molecular Formula | C₅H₁₁N biosynth.com | C₇H₉N nih.gov | C₁₂H₁₇N nih.gov |

| Molecular Weight | 85.15 g/mol biosynth.com | 107.15 g/mol nih.gov | 175.27 g/mol nih.gov |

| Boiling Point | 106-108 °C chemicalbook.com | 184-185 °C chemicalbook.com | Not available |

| Density | 0.863 g/cm³ biosynth.com | 0.981 g/cm³ chemicalbook.com | Not available |

| Appearance | Colorless liquid chemicalbook.com | Colorless to light yellow liquid chemicalbook.com | Not available |

| Odor | Ammoniacal odor chemicalbook.com | Strong ammonia-like odor noaa.gov | Not available |

This table presents data for the free amine forms.

Significance as a Synthetic Intermediate and Building Block

In organic synthesis, this compound serves as a valuable synthetic intermediate and building block. The hydrochloride salt form is often preferred over the free amine because it is typically a more stable, crystalline solid that is less volatile and easier to handle and purify.

The compound's utility stems from its bifunctional nature. The secondary amine can undergo various reactions, such as acylation, alkylation, and condensation, to introduce more complex functionalities. The benzyl group can serve as a protecting group for the amine, which can be removed later in a synthetic sequence via hydrogenolysis. This strategy is common in the synthesis of complex pharmaceutical targets.

Given that both cyclopentylamine and benzylamine are important raw materials and intermediates for pharmaceuticals, agrochemicals, and other specialty chemicals, their derivative, 1-benzylcyclopentylamine, is a logical building block for creating novel compounds in these areas. microchem.frchemicalbook.combiosynth.com For instance, derivatives of this compound could be explored for biological activity, leveraging the structural features of both the alicyclic ring and the aromatic moiety.

Historical Development of Related Chemical Syntheses

The synthesis of amines is a cornerstone of organic chemistry, and the methods for their preparation have evolved significantly over time. The historical context for a compound like 1-benzylcyclopentylamine involves developments in the formation of both primary and secondary amines.

One of the classic methods for preparing primary amines is the Gabriel Synthesis , developed by German chemist Siegmund Gabriel in 1887. algoreducation.com This reaction transforms primary alkyl halides into primary amines using potassium phthalimide. wikipedia.org The key advantage of the Gabriel synthesis is that it avoids the over-alkylation that often occurs when using ammonia, thus providing a pure primary amine. algoreducation.commasterorganicchemistry.com This method could be used to synthesize the precursor cyclopentylamine from a corresponding cyclopentyl halide.

For the synthesis of secondary amines like N-benzylcyclopentanamine, reductive amination is a more direct and widely used modern method. wikipedia.org This reaction involves the conversion of a carbonyl group (an aldehyde or ketone) to an amine via an intermediate imine. wikipedia.orgmasterorganicchemistry.com To produce N-benzylcyclopentanamine, cyclopentanone (B42830) would be reacted with benzylamine to form an imine, which is then reduced in situ to the desired secondary amine. taylorandfrancis.com Various reducing agents can be employed, with sodium borohydride (B1222165) derivatives like sodium triacetoxyborohydride (B8407120) and sodium cyanoborohydride being common choices due to their mildness and selectivity. wikipedia.orgmasterorganicchemistry.com This method is highly versatile and represents a significant advancement over older, less efficient amine alkylation techniques. masterorganicchemistry.com

Structure

3D Structure of Parent

Properties

IUPAC Name |

1-benzylcyclopentan-1-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17N.ClH/c13-12(8-4-5-9-12)10-11-6-2-1-3-7-11;/h1-3,6-7H,4-5,8-10,13H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IWRKAADQDXORJO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)(CC2=CC=CC=C2)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18ClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00175101 | |

| Record name | Cyclopentylamine, 1-benzyl-, hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00175101 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

211.73 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

20937-44-4 | |

| Record name | Cyclopentylamine, 1-benzyl-, hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020937444 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cyclopentylamine, 1-benzyl-, hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00175101 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-benzylcyclopentan-1-amine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Chemical Reactivity and Transformational Chemistry of 1 Benzylcyclopentylamine Hydrochloride

Reactions Involving the Protonated Amine Functionality

The amine functionality in 1-Benzylcyclopentylamine is a key center for its chemical reactivity. In its hydrochloride salt form, the amine exists as a benzylcyclopentylammonium ion. For the nitrogen to participate in nucleophilic reactions, it must first be deprotonated to the free amine, typically by treatment with a base. Once liberated, the lone pair of electrons on the nitrogen atom can engage in a variety of bond-forming reactions.

As a secondary amine, 1-benzylcyclopentylamine can act as a nucleophile and participate in substitution reactions with various halogenated compounds. For instance, reaction with benzyl (B1604629) bromide in a suitable solvent like methanol (B129727) would likely proceed via an SN2 mechanism to yield a tertiary amine. researchgate.net The rate of such reactions is influenced by the electronic nature of both the benzylamine (B48309) and the electrophile. researchgate.net Electron-donating groups on the benzylamine would enhance its nucleophilicity, while electron-withdrawing groups would decrease it. researchgate.net

| Reactant 1 | Reactant 2 | Product | Reaction Type |

| 1-Benzylcyclopentylamine | Benzyl Bromide | 1,1-Dibenzylcyclopentylamine | Nucleophilic Substitution (Alkylation) |

| 1-Benzylcyclopentylamine | Alkyl Halide (e.g., CH₃I) | 1-Benzyl-1-methylcyclopentylamine | Nucleophilic Substitution (Alkylation) |

These alkylation reactions are fundamental in organic synthesis for the construction of more complex amine structures. The choice of solvent and base is crucial to control the extent of alkylation and prevent the formation of quaternary ammonium (B1175870) salts.

The amine nitrogen of 1-benzylcyclopentylamine readily reacts with acylating and sulfonylating agents to form amides and sulfonamides, respectively. These reactions are typically carried out in the presence of a base to neutralize the hydrogen halide byproduct.

Acylation: Reaction with acyl chlorides, such as ethanoyl chloride, proceeds via a nucleophilic addition-elimination mechanism. libretexts.org The lone pair on the nitrogen attacks the electrophilic carbonyl carbon of the acyl chloride, followed by the elimination of a chloride ion to form the corresponding N-substituted amide. libretexts.org

Sulfonylation: Similarly, sulfonamides can be synthesized by reacting 1-benzylcyclopentylamine with sulfonyl chlorides. sigmaaldrich.com This reaction is a common method for the preparation of sulfonamides, which are an important class of compounds in medicinal chemistry. sigmaaldrich.com The reaction of sulfonyl chlorides with amines is a well-established transformation. nih.govresearchgate.net

| Reagent | Product Class | General Reaction |

| Acyl Chloride (R-COCl) | N-acyl-1-benzylcyclopentylamine (Amide) | 1-Benzylcyclopentylamine + R-COCl → N-(1-Benzylcyclopentyl)acetamide |

| Sulfonyl Chloride (R-SO₂Cl) | N-sulfonyl-1-benzylcyclopentylamine (Sulfonamide) | 1-Benzylcyclopentylamine + R-SO₂Cl → N-(1-Benzylcyclopentyl)sulfonamide |

The formation of amides and sulfonamides can serve as a method for protecting the amine group during multi-step syntheses, as these functional groups are generally more stable to a range of reaction conditions compared to the free amine.

Reactions of the Cyclopentyl Ring System

The cyclopentyl ring in 1-Benzylcyclopentylamine is a saturated carbocyclic system. While generally less reactive than the amine or benzyl groups, it can undergo functionalization under specific conditions.

Modern synthetic methodologies allow for the direct functionalization of otherwise unreactive C-H bonds. Transition-metal-catalyzed C-H activation presents a powerful tool for introducing new functional groups onto the cyclopentyl ring. nih.gov While specific studies on 1-benzylcyclopentylamine may be limited, related systems demonstrate the feasibility of such transformations. For instance, palladium-catalyzed C(sp³)–H arylation has been achieved on cyclopropane (B1198618) and cyclobutane (B1203170) derivatives directed by a tertiary alkylamine, suggesting that the amine in 1-benzylcyclopentylamine could potentially direct C-H activation on the cyclopentyl ring. mdpi.com

The cyclopentyl ring is relatively stable; however, under certain catalytic conditions, ring-opening or rearrangement reactions could be envisioned, particularly if strain is introduced or if the reaction is driven by the formation of a more stable product. Reactions involving electrophilic cyclopropanes can lead to ring-opening, and while cyclopentane (B165970) is less strained, analogous reactivity could be explored under forcing conditions. nih.gov Catalytic transformations of magnesium-cyclopentanes have also been studied, indicating the potential for metal-mediated ring chemistry. researchgate.net

Transformations of the Benzyl Moiety

The benzyl group offers several avenues for chemical transformation, including reactions at the benzylic position and on the aromatic ring.

The benzylic C-H bonds are activated towards oxidation due to the stability of the resulting benzylic radical or cation. Oxidation of benzylamines can lead to various products depending on the oxidant and reaction conditions. For example, oxidation can yield benzaldehydes or benzamides. rsc.orgnih.govias.ac.in Visible light flavin photocatalysis has been used for the oxidation of primary benzylamines to aldehydes. thieme-connect.com Lewis acid-catalyzed oxidation of benzylamines with reagents like TBHP can produce benzamides. rsc.org

Furthermore, the benzyl group can be removed through hydrogenolysis, a reaction where the C-N bond is cleaved by catalytic hydrogenation (e.g., using H₂ and a palladium catalyst). wikipedia.org This debenzylation reaction is a common strategy in organic synthesis for the deprotection of amines. wikipedia.orgorganic-chemistry.org

The aromatic ring of the benzyl group is susceptible to electrophilic aromatic substitution reactions. The position of substitution (ortho, meta, or para) will be influenced by the directing effect of the alkylamine substituent. Friedel-Crafts acylation and alkylation are classic examples of such transformations, typically catalyzed by a Lewis acid like aluminum chloride. chemguide.co.ukchemijournal.com

| Reaction Type | Reagent/Conditions | Product |

| Oxidation | Oxidizing Agent (e.g., KMnO₄, photocatalysis) | Benzaldehyde or Benzoic acid derivatives |

| Hydrogenolysis (Debenzylation) | H₂, Pd/C | Cyclopentylamine (B150401) and Toluene |

| Electrophilic Aromatic Substitution | Electrophile (e.g., R-Cl/AlCl₃) | Substituted benzyl derivatives |

Aromatic Functional Group Interconversions

The phenyl group of 1-Benzylcyclopentylamine hydrochloride is susceptible to electrophilic aromatic substitution, a fundamental class of reactions for interconverting functional groups on an aromatic ring. The substituent, a secondary alkylamine group attached via a methylene (B1212753) bridge (-CH₂-cyclopentyl-NH₃⁺), influences both the rate of reaction and the position of substitution (regioselectivity).

Under neutral or basic conditions, the benzylcyclopentylamine group acts as a deactivating group due to the electron-withdrawing inductive effect of the nitrogen atom. quora.com However, under the strongly acidic conditions often required for electrophilic aromatic substitution (e.g., nitration or sulfonation), the amine group will be protonated to form an ammonium salt. This –CH₂-CH(NH₃⁺)– group is strongly deactivating and acts as a meta-director, guiding incoming electrophiles to the 3- and 5-positions of the benzene (B151609) ring. byjus.com

Common aromatic functional group interconversions applicable to the benzene ring of this compound include:

Nitration: Reaction with a mixture of concentrated nitric acid and sulfuric acid would introduce a nitro group (-NO₂), primarily at the meta position, to yield 1-(3-nitrobenzyl)cyclopentylamine hydrochloride.

Halogenation: Introduction of a halogen (e.g., Br, Cl) can be achieved using a halogen in the presence of a Lewis acid catalyst (e.g., FeBr₃, AlCl₃). This would also be expected to yield the meta-substituted product.

Sulfonation: Treatment with fuming sulfuric acid (H₂SO₄/SO₃) would introduce a sulfonic acid group (-SO₃H) at the meta position.

Friedel-Crafts Reactions: Both Friedel-Crafts alkylation and acylation are generally unsuccessful on rings with strongly deactivating substituents like the one present under acidic conditions, making these transformations challenging for this compound. byjus.com

Benzylic Oxidation and Reduction Reactions

The benzylic –CH₂– group is a key site of reactivity in this compound, susceptible to both oxidation and reduction reactions.

Benzylic Oxidation The benzylic carbon-hydrogen bonds are weaker than typical sp³ C-H bonds, making them prime targets for oxidation. Oxidation of benzylamines can lead to a variety of products depending on the oxidant and reaction conditions. A common pathway involves the oxidation of the benzylamine to an imine, which can then be hydrolyzed to a ketone. acs.orgresearchgate.net

For 1-Benzylcyclopentylamine, oxidation would initially form N-(phenyl(cyclopentyl)methylene)amine. Subsequent hydrolysis of this imine intermediate would yield cyclopentyl phenyl ketone. Stronger oxidizing agents can cleave the carbon-nitrogen bond and further oxidize the benzylic carbon, ultimately leading to benzoic acid. ias.ac.in A variety of oxidizing systems, including potassium permanganate (B83412) (KMnO₄), chromium-based reagents, and newer metal-free or catalytic methods using molecular oxygen, can be employed for such transformations. nih.govnih.gov

| Starting Material | Reaction Type | Typical Reagents | Major Product(s) |

|---|---|---|---|

| 1-Benzylcyclopentylamine | Mild Oxidation | O₂, Salicylic Acid Catalyst | N-(Cyclopentyl(phenyl)methylidene)amine |

| 1-Benzylcyclopentylamine | Oxidation with Hydrolysis | K₂S₂O₈; then H₂O | Cyclopentyl phenyl ketone |

| 1-Benzylcyclopentylamine | Strong Oxidation | Hot KMnO₄ | Benzoic acid |

Reduction Reactions Reduction reactions can target either the aromatic ring or lead to cleavage of the benzylic C-N bond.

Aromatic Ring Reduction: Catalytic hydrogenation of the benzene ring can be achieved using hydrogen gas (H₂) with catalysts like rhodium (Rh) or ruthenium (Ru) on a carbon support, typically under high pressure. This would convert the phenyl group to a cyclohexyl group, yielding 1-(cyclohexylmethyl)cyclopentylamine.

Hydrogenolysis (Debenzylation): The benzyl group is a common protecting group for amines because it can be selectively removed by catalytic hydrogenolysis. nih.govwikipedia.org Using hydrogen gas with a palladium-on-carbon (Pd/C) catalyst, the benzylic carbon-nitrogen bond can be cleaved. wikipedia.org In the case of 1-Benzylcyclopentylamine, this reaction would yield cyclopentylamine and toluene.

Mechanistic Studies of Key Reactions

Mechanistic studies on benzylamines have provided significant insight into the pathways of their chemical transformations. These studies often involve identifying key intermediates and using kinetic analyses to determine the rate-limiting steps of the reaction.

Elucidation of Reaction Intermediates

The identification of transient species formed during a reaction is crucial to understanding its mechanism. For reactions involving benzylamines, several key intermediates have been proposed and identified.

Benzylic Oxidation Intermediates: The mechanism of benzylic oxidation is highly dependent on the oxidant used. With oxidants like cetyltrimethylammonium permanganate, the proposed mechanism involves the transfer of a hydride ion from the benzylic carbon to the oxidant, forming a carbocationic intermediate in the rate-determining step. ias.ac.in Alternatively, many oxidation reactions, particularly those involving metal catalysts or radical initiators, proceed through a benzylic radical intermediate. acs.orgacs.org This is formed via a hydrogen atom abstraction (HAT) from the benzylic position. nih.govrsc.org This radical can then react with oxygen or other species to form the final product. nih.gov In vivo metabolic studies of benzylamine have also identified reactive intermediates such as formamides and carbamic acids that can conjugate with biological nucleophiles. nih.gov

Imine Intermediates: In many oxidative pathways, the first stable intermediate formed from a primary benzylamine is the corresponding imine. acs.orgrsc.org For example, the oxidation of benzylamine itself often yields N-benzylidenebenzylamine, which results from the condensation of the initially formed benzaldimine with another molecule of benzylamine. acs.org

Addition Reaction Intermediates: In nucleophilic addition reactions of benzylamines to activated olefins like β-nitrostyrenes, the reaction is proposed to proceed through a single step involving a cyclic, hydrogen-bonded transition state. researchgate.netrsc.orgscispace.comacs.org This avoids the formation of a discrete zwitterionic intermediate, which is more common for reactions in aqueous media. scispace.com

Kinetic Isotope Effect Analysis for Rate-Determining Steps

The kinetic isotope effect (KIE) is a powerful tool used to probe reaction mechanisms by determining if a specific C-H bond is broken in the rate-determining step. pkusz.edu.cn This is achieved by comparing the reaction rate of a normal substrate with that of an isotopically labeled substrate, typically where hydrogen (H) is replaced by deuterium (B1214612) (D).

Studies on the oxidation of benzylamine and its derivatives have consistently shown a large primary kinetic isotope effect. When the benzylic hydrogens are replaced with deuterium (e.g., PhCD₂NH₂), a significant decrease in the reaction rate is observed. ias.ac.inresearchgate.net The ratio of the rate constants (kH/kD) is often in the range of 5 to 7. ias.ac.innih.gov A kH/kD value significantly greater than 1 indicates that the benzylic C-H bond is being broken in the rate-determining step of the reaction. ias.ac.inpkusz.edu.cn This substantial KIE supports mechanisms involving either hydride transfer or hydrogen atom abstraction from the benzylic carbon as the key, slowest step of the oxidation process. ias.ac.inacs.org

In contrast, some photocatalytic oxidations of benzylamine show a small KIE value (kH/kD ≈ 1.3), suggesting that the cleavage of the benzylic C-H bond is not involved in the rate-determining step in those specific pathways. acs.org For nucleophilic addition reactions, observed normal KIEs (kH/kD > 1.0) support mechanisms where the N-H proton is transferred concurrently with C-N bond formation in a cyclic transition state. scispace.comacs.org

| Reaction Type | Substrate/Nucleophile | kH/kD Value | Inference on Rate-Determining Step | Reference |

|---|---|---|---|---|

| Oxidation | Benzylamine | 5.60 - 5.77 | Cleavage of benzylic α-C–H bond is rate-determining. | ias.ac.in |

| Benzylic Hydroxylation | 4-CH₃-phenylalanine | > 7 | C-H bond cleavage with quantum mechanical tunneling. | nih.gov |

| Addition to Benzylidene Meldrum's Acid | Benzylamine | 1.5 - 1.7 | Concurrent N-C bond formation and N-H proton transfer. | scispace.com |

| Addition to Benzylidene-1,3-indandiones | Benzylamine | 1.25 - 1.81 | Concurrent N-C bond formation and N-H proton transfer. | acs.org |

| Rh(I)-catalyzed C-H Alkylation | Benzylic Amine | 4.3 | Cleavage of benzylic C-H bond is rate-determining. | acs.org |

Derivatization Strategies for Advanced Analytical Research

Silylation Derivatization for Enhanced Volatility and Detection

Silylation is a widely employed derivatization technique in gas chromatography that replaces active hydrogen atoms, such as those in amine groups, with a silyl (B83357) group, most commonly the trimethylsilyl (B98337) (TMS) group. iu.edunih.gov This process reduces the polarity of the analyte, increases its volatility, and improves its thermal stability, making it more amenable to GC analysis. jfda-online.comgcms.cz

Trimethylsilylation of Amine Hydrochlorides

For primary amine hydrochlorides like 1-benzylcyclopentylamine hydrochloride, direct silylation of the amine group is a key step for successful GC-MS analysis. The hydrochloride salt must first be neutralized or the derivatization must be performed under conditions that facilitate the reaction with the free amine. A common approach involves the use of a silylating reagent in the presence of a base or a suitable solvent that can act as a proton scavenger.

A prevalent reagent for this purpose is N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA). sigmaaldrich.com It is a strong silylating agent that reacts effectively with primary amines to form TMS derivatives. The reaction involves the replacement of the active hydrogen on the nitrogen atom with a TMS group. For primary amines, it is possible to form both mono- and di-silylated derivatives, where one or both hydrogens on the amine are replaced. A study on primary phenylalkylamines, which are structurally similar to 1-benzylcyclopentylamine, demonstrated the formation of fully derivatized ditrimethylsilyl (diTMS) species using MSTFA. greyhoundchrom.com

Optimization of Silylation Reagents and Conditions

The efficiency of the silylation reaction is highly dependent on the choice of reagent, solvent, and catalyst, as well as reaction temperature and time. The optimization of these parameters is critical for achieving complete and reproducible derivatization.

Research on primary phenylalkylamines has shown that a combination of MSTFA as the silylating agent and pyridine (B92270) as the solvent provides excellent results. greyhoundchrom.com Pyridine not only acts as a solvent but also as a catalyst and an acid scavenger, facilitating the reaction. The addition of a catalyst such as trimethylchlorosilane (TMCS) or trimethyliodosilane (TMIS) can further enhance the reaction rate and yield. greyhoundchrom.com One study found that for amphetamine and 3,4-methylenedioxyamphetamine (MDA), the use of TMIS was crucial for achieving the diTMS product, while other primary phenylalkylamines could be derivatized with TMCS. greyhoundchrom.com

Automated derivatization methods have also been developed to improve reproducibility. An optimized on-line derivatization protocol for targeted metabolomics using MSTFA involved incubation for 30 minutes at 30°C. mdpi.com The reaction conditions, including reagent volume and incubation temperature, were found to significantly impact the reproducibility of the results. mdpi.com

Table 1: Optimized Silylation Conditions for Primary Phenylalkylamines

| Parameter | Condition | Reference |

| Silylating Reagent | N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) | greyhoundchrom.com |

| Solvent | Pyridine | greyhoundchrom.com |

| Catalyst | Trimethylchlorosilane (TMCS) or Trimethyliodosilane (TMIS) | greyhoundchrom.com |

| Reagent/Solvent Ratio | MSTFA/Pyridine = 2/1 to 9/1 (v/v) | greyhoundchrom.com |

| Temperature | 70 °C | sigmaaldrich.com |

| Time | 10 minutes | sigmaaldrich.com |

Acylation Derivatization for Chromatographic Separations

Acylation is another powerful derivatization technique for amines, involving the introduction of an acyl group (R-C=O) into the molecule. This process effectively reduces the polarity of the amine and improves its chromatographic properties, leading to better peak shape and resolution. nist.gov Acylated derivatives are often more stable than their silylated counterparts, particularly for primary amines. nih.gov

Formation of N-Acyl Derivatives

For 1-benzylcyclopentylamine, the primary amine group can be readily acylated using various reagents, such as acid anhydrides or acyl chlorides. Fluorinated anhydrides like trifluoroacetic anhydride (B1165640) (TFAA), pentafluoropropionic anhydride (PFPA), and heptafluorobutyric anhydride (HFBA) are commonly used because they create derivatives that are highly responsive to electron capture detectors (ECD) and produce characteristic mass spectra. jfda-online.comnih.gov

The reaction typically proceeds by reacting the amine with the acylating reagent, often in the presence of a non-polar solvent and sometimes a base to neutralize the acid byproduct. For example, the derivatization of amphetamine with TFAA results in the formation of N-trifluoroacetylamphetamine. iu.edu Studies comparing different acylation reagents for amphetamine-type stimulants found that acetic anhydride provided the best signal-to-noise ratio and peak area for many of the compounds tested. oup.com

Table 2: Comparison of Acylating Reagents for Amphetamine-Type Stimulants

| Derivatizing Agent | Target Analytes | Key Findings | Reference |

| Acetic Anhydride | Amphetamine, MA, MDMA, MDEA | Best S/N ratio and peak area results. | oup.com |

| Heptafluorobutyric Anhydride (HFBA) | Amphetamines and Cathinones | Effective for derivatization prior to GC-MS analysis. | nih.gov |

| Pentafluoropropionic Anhydride (PFPA) | Amphetamines and Cathinones | Effective for derivatization prior to GC-MS analysis. | nih.gov |

| Trifluoroacetic Anhydride (TFAA) | Amphetamine, 2C-I | Readily derivatized primary amines, producing intense and narrow chromatographic peaks. | iu.edu |

Esterification Methods for Carboxylic Acid Analogs

In the case of a carboxylic acid analog of 1-benzylcyclopentylamine, a two-step derivatization is often necessary for GC analysis. This involves esterification of the carboxylic acid group followed by acylation or silylation of the amine group.

A common method for esterification of amino acids, which serve as a good model, is to react the sample with an alcohol (e.g., methanol (B129727) or isobutanol) in the presence of an acid catalyst, such as hydrogen chloride. iu.edu For instance, amino acids can be converted to their methyl esters by heating in 2 M HCl in methanol. iu.edu Following esterification, the amine group can then be acylated, for example, with pentafluoropropionic anhydride (PFPA), to produce a volatile and thermally stable derivative suitable for GC-MS analysis. iu.edu

Derivatization for Mass Spectrometric Analysis

Derivatization plays a critical role in enhancing the performance of mass spectrometric (MS) analysis. Beyond improving chromatographic separation, derivatization can lead to the formation of ions that are more readily detected and provide more structural information through characteristic fragmentation patterns. jfda-online.com

For silylated derivatives, the mass spectra often show characteristic fragments resulting from the loss of a methyl group ([M-15]⁺) and the presence of the trimethylsilyl ion (m/z 73). gcms.czresearchgate.net The mass spectrum of the TMS derivative of phenylethylamine, a related compound, exhibits these characteristic features. nist.gov Using deuterated silylating reagents, such as MSTFA-d9, can be a powerful tool for identifying the number of derivatized functional groups in an unknown compound, as each TMS-d9 group adds 9 mass units to the fragment ions. sigmaaldrich.com

Acylated derivatives also produce informative mass spectra. The fragmentation of trifluoroacetyl (TFA) derivatives of amphetamine-like compounds is well-documented. researchgate.netresearchgate.net The base peaks often arise from α-cleavage at the amide nitrogen, leading to the formation of a stable TFA-imine species and a benzyl (B1604629) or substituted benzyl cation. researchgate.net For example, the TFA derivative of amphetamine shows a prominent fragment ion at m/z 140. researchgate.net

Derivatization with reagents containing chlorine or bromine can be particularly useful for MS analysis due to the characteristic isotopic patterns of these halogens, which can aid in the identification of the derivatized analyte. rsc.org

Table 3: Common Mass Spectral Fragments of Derivatized Primary Phenylalkylamines

| Derivative Type | Compound Class | Characteristic Fragment Ions (m/z) | Reference |

| Trimethylsilyl (TMS) | Phenylethylamine | [M-15]⁺, 73 | gcms.cznist.gov |

| Trifluoroacetyl (TFA) | Amphetamine | 140, 118, 91 | researchgate.net |

| Trifluoroacetyl (TFA) | Methamphetamine | 154, 118 | researchgate.net |

| Trifluoroacetyl (TFA) | MDA | 135, 162 | researchgate.net |

Butanolic-HCl Derivatization for Targeted Amine Quantification

Butanolic-HCl is a well-established reagent for the derivatization of compounds containing carboxylic acid and amino groups, such as amino acids and related metabolites. The process, known as esterification or butylation, involves heating the analyte with a solution of 3 N hydrochloric acid in n-butanol. geneseo.edumdpi.com This reaction converts the polar amino and carboxyl groups into their corresponding butyl esters. geneseo.edu For primary amines like 1-Benzylcyclopentylamine, this derivatization enhances their suitability for analysis by techniques such as gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS). geneseo.edunih.gov

The primary benefits of butanolic-HCl derivatization are the improved chromatographic separation and increased ionization efficiency of the analytes. geneseo.edu For instance, a study on the quantification of 22 plasma amino acids demonstrated that incubation with 3 N butanolic-HCl at 65°C for 15 minutes effectively created butyl esters that were well-separated using reversed-phase chromatography. geneseo.edumdpi.com This method successfully avoids common analytical issues like ion suppression and co-elution, leading to high accuracy and sensitivity, with lower limits of quantification (LOQ) often in the low micromolar range. geneseo.edu

The reaction conditions are critical for ensuring complete derivatization. A typical procedure involves drying the sample, adding the butanolic-HCl reagent, and incubating the mixture at an elevated temperature (e.g., 65°C) for a specific duration, usually 15 to 20 minutes. mdpi.comnih.gov Following the reaction, the excess reagent is evaporated before the sample is reconstituted in a suitable mobile phase for analysis. nih.gov This robust derivatization technique is integral to high-throughput analysis in clinical and metabolomics research. geneseo.edu

Table 1: Methodological Parameters for Butanolic-HCl Derivatization This table summarizes typical experimental conditions for the derivatization of amine-containing analytes using butanolic-HCl, as established in metabolic profiling research.

| Parameter | Value/Condition | Source |

| Reagent Concentration | 3 N HCl in n-butanol | geneseo.edumdpi.com |

| Incubation Temperature | 65 °C | mdpi.comnih.gov |

| Incubation Time | 15 minutes | mdpi.comnih.gov |

| Post-Reaction Step | Evaporation of excess reagent | nih.gov |

| Analytical Improvement | Enhanced chromatographic separation and ionization efficiency | geneseo.edu |

| Application | Quantification of amino acids and acylcarnitines | nih.gov |

Development of New Derivatization Agents for Specific Analytes

While traditional acylation and silylation agents like trifluoroacetic anhydride (TFAA) and N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) are effective, the search for novel derivatization agents continues, driven by the need for greater selectivity, sensitivity, and the ability to differentiate between amine classes (primary, secondary, etc.). iu.edursc.org The analysis of designer drugs and new psychoactive substances (NPS), a category where compounds structurally related to 1-Benzylcyclopentylamine may fall, often requires highly specific analytical methods. rsc.orgrsc.org

Recent research has focused on developing reagents that not only improve chromatographic performance but also impart specific fragmentation patterns in mass spectrometry, aiding in structural elucidation. nih.govresearchgate.net For example, novel reagents based on a 1,3-oxazinoquinoline-4-one (Oq) structure have been synthesized to distinguish between primary and secondary amines. nih.gov Derivatization with these agents under mild conditions allows for the clear differentiation of amine classes based on the ratio of characteristic fragment ions observed during MS/MS analysis. nih.gov

Another innovative approach involves reagents with a chiral 4-imidazolidinone core, designed for LC-MS/MS analysis. researchgate.netnih.gov These reagents can discriminate primary amines from other compounds and can be used for enantioseparation, which is critical for characterizing chiral drugs. researchgate.netnih.gov The choice of derivatizing agent is highly dependent on the analyte and the analytical platform. For GC-MS analysis of synthetic cathinones, a comparative study of six acylation reagents found that pentafluoropropionic anhydride (PFPA) and heptafluorobutyric anhydride (HFBA) provided the best performance based on validation parameters. rsc.org These fluorinated reagents are often preferred as they introduce electron-capturing moieties, making the derivatives highly sensitive for detection by an electron capture detector (ECD) or mass spectrometry. researchgate.net

Table 2: Comparison of Selected Derivatization Agents for Amine Analysis This table compares various derivatization agents used in the analysis of primary and secondary amines, highlighting their applications and the analytical advantages they confer.

| Derivatization Agent | Analyte Class | Analytical Platform | Key Advantage(s) | Source(s) |

| Butanolic-HCl | Primary Amines, Amino Acids | LC-MS/MS, GC-MS | Improves chromatographic separation and ionization | geneseo.edunih.gov |

| Pentafluoropropionic Anhydride (PFPA) | Synthetic Cathinones, Polyamines | GC-MS | Good derivative stability and fragmentation patterns | rsc.orgnih.gov |

| Trifluoroacetic Anhydride (TFAA) | Primary Amines | GC-MS | Improves chromatographic behavior | iu.edu |

| 1,3-Oxazinoquinoline-4-one (Oq) Reagents | Primary & Secondary Amines | LC-MS/MS | Differentiates between amine classes via fragmentation | nih.gov |

| Chiral 4-imidazolidinone Reagents | Primary Amines, Amino Acids | LC-MS/MS | Enables discrimination and enantioseparation | researchgate.netnih.gov |

Advanced Spectroscopic and Chromatographic Characterization for Research

High-Resolution Nuclear Magnetic Resonance Spectroscopy for Structural Confirmation and Dynamics

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the elucidation of the molecular structure of 1-Benzylcyclopentylamine hydrochloride. It provides detailed information about the chemical environment of each atom, enabling the confirmation of the compound's connectivity and stereochemistry.

Multi-Dimensional NMR Techniques

While one-dimensional (1D) ¹H and ¹³C NMR spectra offer primary structural information, multi-dimensional (2D) NMR techniques are employed for unequivocal signal assignment and detailed structural analysis. ugm.ac.idmdpi.com For this compound, a combination of experiments such as COSY, HSQC, and HMBC would be utilized.

Correlation Spectroscopy (COSY): This experiment reveals proton-proton (¹H-¹H) coupling networks. For this compound, COSY would show correlations between the benzylic protons and the methine proton on the cyclopentyl ring. It would also map the couplings between adjacent methylene (B1212753) protons within the cyclopentyl ring.

Heteronuclear Single Quantum Coherence (HSQC): HSQC correlates directly bonded proton and carbon atoms (¹H-¹³C). This is crucial for assigning the carbon signals of the cyclopentyl and benzyl (B1604629) groups based on their attached, and more easily assigned, proton signals.

Heteronuclear Multiple Bond Correlation (HMBC): The HMBC experiment detects longer-range couplings between protons and carbons (typically over two to three bonds). This is particularly useful for confirming the connection between the benzyl group and the cyclopentylamine (B150401) moiety. For instance, correlations would be expected from the benzylic protons to the C1 carbon of the cyclopentyl ring and to the quaternary carbon of the phenyl ring.

The expected chemical shifts are influenced by the protonation of the amine, which causes a general downfield shift for nearby protons and carbons.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts and Key HMBC Correlations for this compound

| Atom/Group | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) | Key HMBC Correlations (from ¹H) |

|---|---|---|---|

| Benzylic -CH₂- | ~4.2 | ~50 | C1 (Cyclopentyl), C1' (Phenyl) |

| Cyclopentyl -CH- | ~3.5 | ~65 | Benzylic C, C2/C5 (Cyclopentyl) |

| Cyclopentyl -CH₂- (C2, C5) | ~1.8-2.2 | ~30 | C1, C3/C4 (Cyclopentyl) |

| Cyclopentyl -CH₂- (C3, C4) | ~1.6-1.9 | ~24 | C2/C5 (Cyclopentyl) |

| Phenyl C1' (Quaternary) | - | ~132 | - |

| Phenyl C2'/C6' (ortho) | ~7.5 | ~130 | Benzylic C, C4' |

| Phenyl C3'/C5' (meta) | ~7.4 | ~129 | C1' |

| Phenyl C4' (para) | ~7.4 | ~129 | C2'/C6' |

Solid-State NMR for Polymorphic Studies

For crystalline materials like this compound, solid-state NMR (ssNMR) provides critical insights that are not accessible through solution-state NMR. It is particularly powerful for studying polymorphism—the ability of a compound to exist in more than one crystal form. mdpi.com Different polymorphs can have distinct physical properties, and ssNMR is a non-destructive method to identify and characterize them. mdpi.com

Techniques like Cross-Polarization Magic-Angle Spinning (CP/MAS) are used to acquire high-resolution ¹³C spectra of the solid compound. nih.gov The chemical shifts in ssNMR are highly sensitive to the local molecular environment, including conformation and intermolecular interactions (e.g., hydrogen bonding). rsc.org Therefore, different polymorphs of this compound would likely exhibit different ¹³C chemical shifts, providing a clear fingerprint for each form. rsc.org

Furthermore, ³⁵Cl ssNMR can be a highly informative technique for hydrochloride salts. rsc.orgrsc.orgnih.gov The chlorine nucleus is a quadrupolar nucleus, and its NMR parameters are extremely sensitive to the local electronic environment, which is dictated by factors like hydrogen bonding to the ammonium (B1175870) cation and the proximity of other atoms in the crystal lattice. rsc.orgnih.gov This makes ³⁵Cl ssNMR an excellent probe for distinguishing between different crystalline forms. rsc.org

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a cornerstone technique for determining the molecular weight and probing the structure of molecules through fragmentation analysis.

Tandem Mass Spectrometry for Structural Elucidation

Tandem mass spectrometry (MS/MS) is used to establish the structure of a molecule by fragmenting a selected precursor ion and analyzing the resulting product ions. wikipedia.org For this compound, the molecule would first be ionized, typically using electrospray ionization (ESI) in positive mode, to form the protonated molecule [M+H]⁺. This precursor ion is then isolated and subjected to collision-induced dissociation (CID).

The fragmentation of protonated benzylamines is well-characterized. nih.govnih.gov A primary fragmentation pathway involves the cleavage of the C-N bond, leading to the formation of a stable benzyl cation or a tropylium ion at m/z 91. nih.govresearchgate.net Another common fragmentation is the loss of the benzyl group to form a protonated cyclopentylamine fragment.

Table 2: Expected Key Fragment Ions for 1-Benzylcyclopentylamine in Tandem Mass Spectrometry

| m/z (Mass-to-Charge Ratio) | Proposed Fragment Structure | Fragmentation Pathway |

|---|---|---|

| 176.14 | [C₁₂H₁₈N]⁺ | Protonated molecule [M+H]⁺ |

| 91.05 | [C₇H₇]⁺ | Cleavage of the C-N bond (benzyl/tropylium cation) |

| 86.10 | [C₅H₁₂N]⁺ | Loss of the benzyl radical |

High-Resolution Mass Spectrometry for Elemental Composition

High-resolution mass spectrometry (HRMS) provides a highly accurate mass measurement of the parent ion, often to within a few parts per million (ppm). nih.gov This precision allows for the determination of the elemental composition of the molecule, as the exact mass of an ion is unique to its specific atomic makeup. nih.gov For 1-Benzylcyclopentylamine (free base formula C₁₂H₁₇N), HRMS would be used to confirm the elemental formula of the protonated molecule [C₁₂H₁₈N]⁺. researchgate.netacs.org This serves as a definitive confirmation of the compound's identity, distinguishing it from any isomers or other compounds with the same nominal mass.

Calculated Exact Mass of [M+H]⁺: 176.14337

Experimental Measurement: An HRMS instrument would measure the m/z of the ion, and a value matching the calculated mass to within a small error margin (e.g., < 5 ppm) would confirm the elemental formula C₁₂H₁₈N.

X-ray Diffraction for Crystalline Structure Determination

Single-crystal X-ray diffraction (SCXRD) is the most powerful method for determining the precise three-dimensional structure of a crystalline solid. mdpi.com If a suitable single crystal of this compound can be grown, SCXRD analysis can provide a wealth of information, including:

Bond lengths and angles: Precise measurements of all atomic distances and angles.

Molecular conformation: The exact spatial arrangement of the benzyl and cyclopentyl groups.

Crystal packing: How the molecules arrange themselves in the crystal lattice.

Intermolecular interactions: Detailed information on the hydrogen bonding between the ammonium group (N-H) and the chloride anion (Cl⁻), as well as other non-covalent interactions that stabilize the crystal structure.

Powder X-ray diffraction (PXRD) is used to analyze polycrystalline (powder) samples. mdpi.comnih.gov It generates a characteristic diffraction pattern that serves as a fingerprint for a specific crystalline phase. PXRD is invaluable for identifying the compound, assessing its purity, and distinguishing between different polymorphic forms, each of which will produce a unique diffraction pattern. nih.gov

Advanced Chromatographic Separation Techniques

Gas chromatography-mass spectrometry (GC-MS) is a powerful technique for the separation and identification of volatile and semi-volatile compounds. Due to the low volatility of this compound, derivatization is necessary to convert it into a more volatile form suitable for GC analysis. nih.gov Common derivatization techniques for primary amines include silylation, acylation, and alkylation. researchgate.net

Silylation, using reagents such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA), would replace the active hydrogen on the nitrogen atom with a trimethylsilyl (B98337) (TMS) group. researchgate.net This process reduces the polarity and increases the volatility of the analyte. youtube.com

The mass spectrum of the derivatized 1-benzylcyclopentylamine would provide a unique fragmentation pattern that can be used for its unequivocal identification. Based on the analysis of the TMS derivative of benzylamine (B48309), the fragmentation of the TMS derivative of 1-benzylcyclopentylamine is expected to be dominated by the cleavage of the benzylic C-N bond and fragmentation of the cyclopentyl ring. nist.gov

Predicted Major Mass Fragments for the TMS Derivative of 1-Benzylcyclopentylamine

| m/z | Proposed Fragment |

| 248 | [M-CH₃]⁺ |

| 178 | [M-C₅H₉]⁺ (loss of cyclopentyl radical) |

| 91 | [C₇H₇]⁺ (tropylium ion) |

| 73 | [Si(CH₃)₃]⁺ |

Note: This data is predictive and based on the fragmentation patterns of analogous silylated amines.

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a highly sensitive and selective technique for the analysis of non-volatile compounds in complex matrices. This method is particularly well-suited for the direct analysis of this compound in biological fluids or other complex mixtures without the need for derivatization.

In positive ion electrospray ionization (ESI), 1-benzylcyclopentylamine would be readily protonated to form the [M+H]⁺ ion. Tandem mass spectrometry (MS/MS) of this precursor ion would induce fragmentation, providing structural information. The fragmentation of protonated benzylamines is known to proceed through characteristic pathways. nih.gov A primary fragmentation pathway for protonated 1-benzylcyclopentylamine would likely involve the neutral loss of ammonia (NH₃) or the cleavage of the C-N bond to generate a benzyl cation or a cyclopentyl-containing fragment. researchgate.netresearchgate.net

The fragmentation of the benzyl moiety typically leads to the formation of the stable tropylium ion at m/z 91. metwarebio.com The cyclopentylamine portion of the molecule would also produce characteristic fragment ions. The exact fragmentation pattern would be dependent on the collision energy used in the MS/MS experiment.

Proposed LC-MS/MS Fragmentation Pathway for Protonated 1-Benzylcyclopentylamine

| Precursor Ion (m/z) | Product Ion (m/z) | Proposed Neutral Loss |

| 176.28 | 159.25 | NH₃ |

| 176.28 | 91.05 | C₅H₁₀N |

| 176.28 | 85.10 | C₇H₇ |

Note: The m/z values are calculated for the protonated molecule and its expected fragments. Experimental verification is required to confirm this fragmentation pathway.

Computational Chemistry and Theoretical Modeling of 1 Benzylcyclopentylamine Hydrochloride

Quantum Chemical Calculations of Electronic Structure and Reactivity

Quantum chemical calculations are fundamental in understanding the intrinsic properties of a molecule at the electronic level. These methods could provide deep insights into the stability, reactivity, and spectroscopic characteristics of 1-Benzylcyclopentylamine hydrochloride.

Density Functional Theory (DFT) Studies of Conformation and Energetics

While Density Functional Theory (DFT) is a widely used method for studying the conformational landscape and energetics of molecules, no specific DFT studies dedicated to this compound have been published. Such a study would involve:

Conformational Analysis: Identifying the possible spatial arrangements of the benzyl (B1604629) and cyclopentylamine (B150401) groups relative to each other. This would determine the most stable, low-energy conformations of the molecule.

Energetics: Calculating the relative energies of these conformers to understand their population distribution at thermal equilibrium. Key energetic parameters like bond dissociation energies and the energy of protonation at the amine group could also be determined.

DFT has been applied to study related structures, such as other benzylamine (B48309) and cyclopentadiene (B3395910) derivatives, to understand aspects like aromaticity and inhibitor binding. For instance, DFT calculations at the B3LYP/6-311++G(d,p) level of theory have been used to investigate the hyperconjugative aromaticity in cyclopentadiene rings substituted on piperidine (B6355638) derivatives.

Prediction of Spectroscopic Properties

Quantum chemical calculations are also a powerful tool for predicting spectroscopic data, which can aid in the experimental characterization of a compound. For this compound, these predictions are not currently found in the literature but would typically involve:

NMR Spectroscopy: Calculating the chemical shifts (¹H and ¹³C) for the different atoms in the molecule. These theoretical shifts can be correlated with experimental NMR data to confirm the structure.

Vibrational Spectroscopy (IR and Raman): Predicting the vibrational frequencies and intensities to help in the assignment of experimental infrared and Raman spectra.

Electronic Spectroscopy (UV-Vis): Calculating the electronic transitions to predict the UV-Vis absorption spectrum, providing information about the molecule's chromophores.

Similar predictions have been made for other novel benzylamine derivatives, where calculated NMR and FTIR data are compared with experimental results for structural confirmation.

Molecular Dynamics Simulations for Conformational Landscapes

No molecular dynamics (MD) simulation studies for this compound have been reported. MD simulations would complement DFT studies by providing a dynamic view of the molecule's behavior over time, typically in a simulated solvent environment. Such a study would reveal:

The flexibility of the benzyl and cyclopentyl groups.

The interactions between the molecule and its surrounding solvent molecules.

The full conformational landscape accessible to the molecule at a given temperature.

Rational Design and Virtual Screening of Derivatives

The use of this compound as a scaffold for the rational design and virtual screening of new derivatives has not been documented. This process, which is common in drug discovery, would involve:

Identifying a biological target of interest.

Computationally modifying the structure of this compound to create a library of virtual derivatives.

Using molecular docking and other screening methods to predict the binding affinity of these derivatives to the target protein.

Studies on other benzylamine-based compounds have successfully used such approaches to discover inhibitors for enzymes like complement factor D.

In Silico Prediction of Synthetic Pathways and Reaction Outcomes

There are no published in silico predictions for the synthesis of this compound. Modern computational tools can assist in retrosynthetic analysis and predict the outcomes of potential chemical reactions. This can help in optimizing synthetic routes by predicting yields and potential byproducts under various reaction conditions.

Applications in Organic Synthesis As a Versatile Building Block

Intermediate in the Synthesis of Aminocyclopentanol Derivatives

1-Benzylcyclopentylamine hydrochloride serves as a valuable precursor for the synthesis of aminocyclopentanol derivatives. These derivatives are important structural motifs found in various biologically active compounds and are crucial chiral building blocks in asymmetric synthesis. The synthesis of compounds such as (1R,2R)-2-amino-1-cyclopentanol can be achieved from related N-benzylamino cyclopentanol (B49286) precursors. google.com The process typically involves the resolution of a racemic mixture of N-benzylamino-cyclopentanol, followed by debenzylation to yield the final aminocyclopentanol.

A general pathway involves the preparation of a salt of (1R,2R)-2-(N-benzylamino)-1-cyclopentanol with an appropriate chiral acid, such as mandelic acid, to facilitate the separation of diastereomers. Subsequent treatment with a base liberates the free N-benzylamino alcohol. google.com The final step is the removal of the N-benzyl group, which can be accomplished through catalytic hydrogenation, to afford the desired aminocyclopentanol. google.com The hydrochloride salt form of the starting material ensures easy handling and purification.

A representative synthesis of (1R,2S)-2-aminocyclopentan-1-ol, a stereoisomer, highlights the utility of aminocyclopentanol scaffolds. achemblock.comnih.gov While the direct synthesis from this compound is not explicitly detailed in readily available literature, the established methods for the synthesis and manipulation of related N-benzyl protected aminocyclopentanols provide a clear and viable synthetic route. google.comgoogle.com

Table 1: Representative Synthesis of Aminocyclopentanol Derivatives

| Step | Reactant(s) | Reagents and Conditions | Product | Reference |

| 1 | Racemic 2-(N-benzylamino)-1-cyclopentanol | R-(-)-Mandelic acid, Organic solvent | (1R,2R)-2-(N-benzylamino)-1-cyclopentanol R-(-)-mandelate | google.com |

| 2 | (1R,2R)-2-(N-benzylamino)-1-cyclopentanol R-(-)-mandelate | Alkali (e.g., KOH), Toluene | (1R,2R)-2-(N-benzylamino)-1-cyclopentanol | google.com |

| 3 | (1R,2R)-2-(N-benzylamino)-1-cyclopentanol | H₂, Pd/C, Methanol (B129727) | (1R,2R)-2-amino-1-cyclopentanol | google.com |

This table presents a generalized synthetic route based on analogous transformations.

Precursor for N-Benzyl Nitrones and Isoxazolidine (B1194047) Frameworks via 1,3-Dipolar Cycloaddition

This compound is a key starting material for the generation of N-benzylcyclopentylnitrone, a reactive 1,3-dipole. This nitrone readily participates in [3+2] cycloaddition reactions with various alkenes to produce isoxazolidine frameworks. wikipedia.orgrsc.org Isoxazolidines are important five-membered heterocyclic compounds that are precursors to valuable 1,3-aminoalcohols and are found in a number of biologically active molecules. wikipedia.org

The synthesis of the N-benzylcyclopentylnitrone can be achieved through the oxidation of the corresponding N-benzylcyclopentylhydroxylamine, which is accessible from 1-benzylcyclopentylamine. The subsequent 1,3-dipolar cycloaddition reaction with an alkene is a concerted pericyclic reaction, and its regioselectivity is governed by frontier molecular orbital (FMO) theory. wikipedia.orgmdpi.com The reaction of the nitrone with an electron-deficient alkene, such as ethyl acrylate, typically leads to the formation of a 5-substituted isoxazolidine with a high degree of regioselectivity. mdpi.comresearchgate.net

The stereoselectivity of the cycloaddition, particularly the diastereoselectivity, is a crucial aspect, especially when using cyclic nitrones. The reaction can lead to the formation of multiple new stereocenters, and the stereochemical outcome is influenced by the geometry of the nitrone and the alkene, as well as the reaction conditions. nih.govnih.gov The formation of spiro[cyclopentane-1,3'-isoxazolidine] derivatives is a notable application, creating a spirocyclic center with significant potential for generating molecular complexity. rsc.orgnih.gov

Table 2: Representative 1,3-Dipolar Cycloaddition of N-Benzylcyclopentylnitrone with Ethyl Acrylate

| Entry | Dipolarophile | Solvent | Temperature (°C) | Diastereomeric Ratio (endo/exo) | Yield (%) | Reference |

| 1 | Ethyl Acrylate | Toluene | 80 | 85:15 | 75 | mdpi.comresearchgate.net |

| 2 | Styrene | Benzene (B151609) | Reflux | 70:30 | 68 | frontiersin.org |

| 3 | N-Phenylmaleimide | Dichloromethane | Room Temp | >95:5 | 92 | frontiersin.org |

This table presents representative data for analogous 1,3-dipolar cycloaddition reactions.

Integration into Complex Heterocyclic Compound Synthesis

The versatility of this compound extends to its use in multicomponent reactions (MCRs) for the synthesis of complex heterocyclic compounds. taylorfrancis.com MCRs are highly efficient one-pot processes where three or more reactants combine to form a single product, incorporating most of the atoms of the starting materials. The amine functionality of 1-benzylcyclopentylamine makes it an ideal component for well-known MCRs such as the Ugi and Mannich reactions. wikipedia.orgwikipedia.orgorganic-chemistry.orgnumberanalytics.com

In the Ugi four-component reaction (U-4CR), an amine, a ketone or aldehyde, a carboxylic acid, and an isocyanide react to form a bis-amide. wikipedia.orgorganic-chemistry.orgnumberanalytics.com By employing 1-benzylcyclopentylamine as the amine component, complex peptide-like structures bearing the benzylcyclopentyl moiety can be readily assembled. This approach allows for the rapid generation of libraries of diverse compounds for biological screening. beilstein-journals.org

Similarly, the Mannich reaction, which involves the aminoalkylation of a carbon acid using an aldehyde and a primary or secondary amine, can utilize 1-benzylcyclopentylamine to introduce the benzylcyclopentylamino-methyl group into various substrates. wikipedia.orgnih.govias.ac.inresearchgate.net This reaction is a powerful tool for the construction of β-amino carbonyl compounds, which are important synthetic intermediates. The use of 1-benzylcyclopentylamine in these MCRs opens up avenues for the synthesis of a wide array of complex heterocyclic structures that would otherwise require lengthy, multi-step synthetic sequences. nih.govnih.gov

Table 3: Potential Multicomponent Reactions Involving 1-Benzylcyclopentylamine

| Reaction | Components | Product Type | Potential Application | Reference |

| Ugi Reaction | 1-Benzylcyclopentylamine, Aldehyde, Carboxylic Acid, Isocyanide | α-Acylamino Amide | Library Synthesis, Peptidomimetics | wikipedia.orgorganic-chemistry.orgnumberanalytics.combeilstein-journals.org |

| Mannich Reaction | 1-Benzylcyclopentylamine, Aldehyde, Active Methylene (B1212753) Compound | β-Amino Carbonyl Compound | Synthesis of Bioactive Molecules | wikipedia.orgnih.govias.ac.inresearchgate.net |

This table illustrates the potential application of 1-benzylcyclopentylamine in established multicomponent reactions.

Development of Novel Carbon-Carbon Bond Formations with Amine Functionality

The presence of the secondary amine in this compound provides a handle for various chemical transformations, including novel carbon-carbon bond forming reactions. While direct C-C bond formation on the cyclopentyl ring is challenging, the amine functionality can be leveraged to direct or participate in such reactions.

One approach involves the N-alkylation of the amine followed by subsequent transformations. researchgate.netdntb.gov.uagoogle.comnih.gov More advanced strategies could involve the formation of an enamine or an iminium ion from 1-benzylcyclopentylamine or its derivatives, which can then react with various carbon nucleophiles. The Mannich reaction, as mentioned previously, is a prime example of a C-C bond-forming reaction that proceeds through an iminium ion intermediate. wikipedia.orgias.ac.in

Furthermore, the development of catalytic methods for the enantioselective alkylation of lactams, which can be conceptually related to cyclic amines, highlights the potential for developing asymmetric C-C bond-forming reactions adjacent to the nitrogen atom. nih.gov While specific examples of novel C-C bond formations originating directly from this compound are not extensively documented, the fundamental reactivity of the secondary amine group suggests significant potential for its application in the development of new synthetic methodologies for constructing complex carbon skeletons.

Optimization and Process Development in 1 Benzylcyclopentylamine Hydrochloride Synthesis

Design of Experiments (DoE) for Reaction Condition Optimization

Design of Experiments (DoE) is a powerful statistical methodology for systematically and efficiently optimizing chemical reactions. nih.govmdpi.com By simultaneously varying multiple factors, DoE allows for the identification of optimal reaction conditions and the understanding of interactions between different parameters.

The synthesis of 1-Benzylcyclopentylamine hydrochloride typically involves the reductive amination of cyclopentanone (B42830) with benzylamine (B48309). The efficiency of this transformation is highly dependent on reaction parameters such as temperature, reaction time, and the choice of solvent. A systematic investigation using a DoE approach can elucidate the complex relationships between these variables.

A factorial design can be employed to study the impact of these parameters on the reaction yield and impurity profile. For instance, a study might investigate temperatures ranging from 40°C to 80°C, reaction times from 2 to 10 hours, and a selection of common solvents like methanol (B129727), ethanol (B145695), and isopropanol.

Table 1: Illustrative DoE Results for Solvent, Temperature, and Time Effects on the Yield of 1-Benzylcyclopentylamine

| Experiment | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| 1 | Methanol | 40 | 2 | 65 |

| 2 | Methanol | 80 | 2 | 75 |

| 3 | Methanol | 40 | 10 | 78 |

| 4 | Methanol | 80 | 10 | 85 |

| 5 | Ethanol | 40 | 2 | 70 |

| 6 | Ethanol | 80 | 2 | 82 |

| 7 | Ethanol | 40 | 10 | 85 |

| 8 | Ethanol | 80 | 10 | 92 |

| 9 | Isopropanol | 40 | 2 | 60 |

| 10 | Isopropanol | 80 | 2 | 72 |

| 11 | Isopropanol | 40 | 10 | 75 |

| 12 | Isopropanol | 80 | 10 | 88 |

From such a study, it can be determined that ethanol provides a higher yield compared to methanol and isopropanol. Furthermore, higher temperatures and longer reaction times generally favor the reaction, with the interaction between these factors being significant. The optimal conditions from this initial screening could be identified as 80°C for 10 hours in ethanol.

The reductive amination is typically catalyzed by a reducing agent, such as sodium borohydride (B1222165), and may involve a catalyst like a titanium(III) species. researchgate.net The amount of catalyst and the ratio of the amine to the ketone are critical for maximizing yield and minimizing side reactions. researchgate.net Lowering catalyst loading is often a key objective to reduce costs and simplify purification. researchgate.net

A response surface methodology (RSM) can be applied to optimize these parameters. For example, the catalyst loading could be varied from 1 mol% to 5 mol%, and the molar ratio of benzylamine to cyclopentanone from 1:1 to 1.5:1.

Table 2: Illustrative RSM Results for Catalyst Loading and Reagent Ratio Optimization

| Experiment | Catalyst Loading (mol%) | Benzylamine:Cyclopentanone Ratio | Yield (%) |

| 1 | 1 | 1:1 | 75 |

| 2 | 5 | 1:1 | 85 |

| 3 | 1 | 1.5:1 | 82 |

| 4 | 5 | 1.5:1 | 90 |

| 5 (Center) | 3 | 1.25:1 | 94 |

| 6 (Center) | 3 | 1.25:1 | 95 |

| 7 (Center) | 3 | 1.25:1 | 94 |

The results would likely indicate that a moderate catalyst loading of around 3 mol% and a slight excess of benzylamine (1.25 equivalents) provide the optimal balance between high yield and efficient use of materials.

Implementation of Continuous Flow Synthesis Methodologies

Continuous flow chemistry offers significant advantages over traditional batch processing for the synthesis of pharmaceutical intermediates, including enhanced safety, improved efficiency, and greater scalability. mdpi.commdpi.comgoogle.com

Transferring the optimized batch reaction to a continuous flow setup allows for process intensification. Microreactors or packed-bed reactors can be used to achieve excellent heat and mass transfer, leading to shorter reaction times and higher throughput. nih.gov For the synthesis of this compound, a packed-bed reactor containing a supported catalyst could be employed.

Scalability can be readily achieved by either increasing the run time of the flow reactor or by "numbering-up," which involves running multiple reactors in parallel. nih.gov

Table 3: Illustrative Comparison of Batch vs. Continuous Flow Synthesis

| Parameter | Batch Synthesis | Continuous Flow Synthesis |

| Reaction Volume | 5 L | 10 mL (Reactor Coil) |

| Reaction Time | 10 hours | 20 minutes (Residence Time) |

| Temperature | 80°C | 100°C |

| Yield | 92% | 96% |

| Productivity | ~0.5 kg/day | ~2.5 kg/day |

The data illustrates a significant increase in productivity with the flow process, attributed to the shorter residence time and continuous operation.

Flow chemistry inherently improves safety by minimizing the volume of hazardous reagents and reaction mixtures at any given time. google.com The high surface-area-to-volume ratio in flow reactors allows for precise temperature control, mitigating the risk of thermal runaways, which can be a concern in large-scale exothermic reactions. mdpi.com The enclosed nature of the system also reduces operator exposure to chemicals.

Sustainable Chemistry Principles in Synthetic Route Design

The application of green chemistry principles is an integral part of modern process development. In the synthesis of this compound, several strategies can be employed to enhance sustainability.

The choice of solvent is a key consideration. While the optimization might point to ethanol as the highest-yielding solvent, a life cycle assessment could be performed to compare its environmental impact with other green solvents like 2-methyltetrahydrofuran (B130290) (2-MeTHF). nih.gov

Atom economy can be maximized by carefully controlling stoichiometry to ensure that the majority of atoms from the reactants are incorporated into the final product. The use of catalytic hydrogenation instead of stoichiometric metal hydride reagents is a classic example of improving atom economy and reducing waste.

Furthermore, the development of a recyclable heterogeneous catalyst for the reductive amination step would significantly improve the sustainability of the process. This would eliminate the need for quenching and the disposal of spent reagent waste associated with stoichiometric reducing agents. The continuous flow setup is particularly amenable to the use of packed-bed reactors with solid-supported catalysts, facilitating catalyst recovery and reuse. Finally, exploring enzymatic or biocatalytic routes for the synthesis could offer a highly selective and environmentally benign alternative to traditional chemical methods.

Minimization of By-product Formation

The primary by-products in the reductive amination of cyclopentanone and benzylamine include:

Cyclopentanol (B49286): Formed from the direct reduction of the cyclopentanone starting material.

Aldol (B89426) Condensation Products: Self-condensation of cyclopentanone can occur under certain pH conditions.

Over-alkylation Products: Further reaction of the secondary amine product is a potential side reaction. masterorganicchemistry.com

N,N-dicyclopentylamine: Identified as an undesirable by-product in related reductive aminations of cyclopentanone. researchgate.net

Several strategies have been developed to minimize the formation of these impurities. The selection of the reducing agent is paramount. Reagents must be chosen that selectively reduce the imine (or its protonated iminium ion form) over the starting ketone. masterorganicchemistry.com Sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) and sodium cyanoborohydride (NaBH₃CN) are often preferred for this reason, as they are less reactive towards ketones compared to stronger reducing agents like sodium borohydride (NaBH₄). sciencemadness.orgnih.gov In a comparative study of reductive amination procedures, NaBH(OAc)₃ consistently provided higher yields and fewer side products than methods using NaBH₃CN/MeOH, borane-pyridine, or catalytic hydrogenation. nih.gov

The control of reaction pH is also crucial. The formation of the imine intermediate is typically catalyzed by weak acids, such as acetic acid. sciencemadness.org However, strongly acidic conditions can inhibit the reaction, while basic conditions may promote side reactions like aldol condensation. Computational studies have shown that the reaction mechanism and the formation of intermediates are highly dependent on the pH of the medium. rsc.org

A stepwise, or indirect, procedure can also be employed to enhance selectivity. This involves the pre-formation and isolation of the imine intermediate before the introduction of the reducing agent. nih.gov This physically separates the ketone from the reduction step, effectively eliminating the possibility of forming cyclopentanol as a by-product. To drive the initial condensation reaction to completion, by-product water can be removed using methods like azeotropic distillation. nih.govwikipedia.org

The following table summarizes key parameters and their impact on minimizing by-product formation in reductive amination reactions.

| Parameter | Condition/Reagent | Effect on By-product Formation | Rationale |

| Reducing Agent | Sodium Triacetoxyborohydride (NaBH(OAc)₃) | Low | Selectively reduces iminium ions over ketones, minimizing cyclopentanol formation. sciencemadness.orgnih.gov |

| Sodium Borohydride (NaBH₄) | High | Can readily reduce the starting cyclopentanone to cyclopentanol. masterorganicchemistry.com | |

| Reaction Procedure | One-Pot (Direct) | Moderate | Efficient, but risks reduction of the starting ketone. nih.gov |

| Stepwise (Indirect) | Low | Separates imine formation from reduction, preventing ketone reduction. nih.gov | |

| Solvent | 1,2-Dichloroethane (B1671644) (DCE) | Low | Often the preferred solvent for NaBH(OAc)₃ reductions, leading to faster, cleaner reactions. nih.gov |

| Catalyst (for H₂) | Au/CeO₂/TiO₂ | Low | Supported gold catalysts show high activity and selectivity for the desired amine. d-nb.info |

Solvent Recycling and Reagent Recovery

Modern pharmaceutical manufacturing emphasizes green chemistry principles, making solvent and reagent recovery essential for both economic and environmental sustainability. alaquainc.comgwsionline.com The synthesis and purification of this compound utilize significant quantities of organic solvents for the reaction medium, extraction, and crystallization.

Solvent Recycling

Common solvents employed in reductive amination processes include methanol, toluene, tetrahydrofuran (B95107) (THF), and 1,2-dichloroethane (DCE). nih.govd-nb.info After the reaction and product isolation, these solvents are typically recovered from waste streams using distillation and evaporation technologies. rcmt.com For solvent mixtures, fractional distillation is required to separate the components based on their boiling points. alaquainc.com The recovered solvents must be purified to meet stringent quality standards before being reintroduced into the manufacturing process. gwsionline.com

The integration of a solvent recovery system can drastically improve the process's environmental footprint. The E-factor (Environmental factor), which measures the mass of waste produced per unit of product, is a key metric. In a study of an integrated continuous manufacturing (ICM) process, the implementation of a solvent recovery system reduced the E-factor from 0.77 to 0.21. acs.org

| Process Stage | E-Factor (without Solvent Recovery) | E-Factor (with Solvent Recovery) | Waste Reduction |

| Batch Process | 1.63 | 0.29 | 82% |

| ICM Process | 0.77 | 0.21 | 73% |

Data adapted from a representative pharmaceutical process study. acs.org

Reagent Recovery

Recovery of unreacted starting materials and catalysts further enhances process efficiency.

Catalyst Recycling: In catalytic hydrogenation routes, heterogeneous catalysts such as palladium on carbon (Pd/C) or supported gold nanoparticles are used. d-nb.infoencyclopedia.pub These solid catalysts can be easily removed from the reaction mixture by filtration and can be reused for multiple reaction cycles with minimal loss of activity. encyclopedia.pub For instance, some palladium nanoparticle catalysts have been successfully recycled for at least eight subsequent runs. encyclopedia.pub Homogeneous catalysts, while more difficult to separate, can be recovered using advanced techniques like organic solvent nanofiltration (OSN), which separates the larger catalyst molecules from the smaller product molecules. innovations-report.commit.edu

Starting Material Recovery: Unreacted benzylamine and cyclopentanone can be recovered from aqueous work-up solutions. A common industrial method involves liquid-liquid extraction with a suitable water-immiscible organic solvent, followed by distillation to separate the recovered reagents. google.com A process developed for a similar compound demonstrated the recovery of a reagent from an aqueous phase by concentration and subsequent extraction with methanol, achieving significant cost reduction. mdpi.comresearchgate.net

The table below illustrates the potential for catalyst recycling in amination processes.

| Catalyst Type | Recovery Method | Number of Recycles Reported | Outcome |

| Heterogeneous (e.g., Pd NPs) | Filtration | 8+ | No significant loss of activity or selectivity. encyclopedia.pub |

| Heterogeneous (e.g., Co@CN) | Filtration | 8+ | Catalyst remained active and recyclable. encyclopedia.pub |

| Homogeneous (with OSN) | Nanofiltration | Continuous | Improved catalyst turnover number from 500 to 4750. mit.edu |

Future Research Directions and Emerging Trends

Chemo- and Stereoselective Synthetic Innovations

The synthesis of chiral amines remains a pivotal area in organic chemistry, with significant implications for pharmaceuticals and materials science. acs.orgnih.govacs.org Future research on 1-benzylcyclopentylamine will undoubtedly focus on developing more efficient and highly selective synthetic methods to access specific stereoisomers. The asymmetric hydrogenation (AH) of imine precursors stands out as a powerful tool for this purpose. acs.orgnih.gov